molecular formula C7H12O3S B1469951 3-Ethoxythiolane-3-carboxylic acid CAS No. 1249664-74-1

3-Ethoxythiolane-3-carboxylic acid

Cat. No. B1469951
M. Wt: 176.24 g/mol
InChI Key: QUJJVQYZNLGPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethoxythiolane-3-carboxylic acid is a carboxylic acid derivative. Carboxylic acids are organic compounds that contain a carboxyl functional group, which is a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carboxylic acid a basic trigonal shape .

Scientific Research Applications

Biocatalyst Inhibition and Fermentation Processes

Carboxylic acids, including those similar in structure or function to 3-Ethoxythiolane-3-carboxylic acid, are studied for their impact on fermentation processes. Research highlights the inhibitory effects of certain carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, which are crucial for fermentative production of biofuels and chemicals. Understanding these effects can aid in developing strains of microbes with improved tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).

Biotechnology and Green Chemistry

Carboxylic acids serve as precursors for various chemicals through biotechnological routes. Lactic acid, a specific carboxylic acid, is used to produce biodegradable polymers and other valuable chemicals, showcasing the role of carboxylic acids in sustainable chemistry and the potential for derivatives like 3-Ethoxythiolane-3-carboxylic acid to contribute similarly (Gao, Ma, & Xu, 2011).

Anticancer Research

The study of cinnamic acid derivatives, which are structurally related to carboxylic acids, in anticancer research illustrates the potential medicinal applications of compounds like 3-Ethoxythiolane-3-carboxylic acid. These compounds are investigated for their synthesis and biological evaluation in cancer treatment, highlighting the broad applicability of carboxylic acid derivatives in developing therapeutic agents (De, Baltas, & Bedos-Belval, 2011).

Environmental and Ecotoxicological Studies

Carboxylic acids and their derivatives are also of interest in environmental science, particularly in studies assessing the ecotoxicity of compounds released into ecosystems. For instance, the examination of nonylphenol ethoxylates and their degradation products provides insights into the ecological impacts of these substances and the importance of understanding the environmental behavior of related carboxylic acids (Staples et al., 2004).

properties

IUPAC Name

3-ethoxythiolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c1-2-10-7(6(8)9)3-4-11-5-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJJVQYZNLGPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxythiolane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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